molecular formula C14H24O6 B8024834 Acrylate-PEG3-t-butyl ester

Acrylate-PEG3-t-butyl ester

Cat. No.: B8024834
M. Wt: 288.34 g/mol
InChI Key: NUVPBBXBXYFQLE-UHFFFAOYSA-N
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Description

Acrylate-PEG3-t-butyl ester is a small molecule compound composed of several functional groups. It is characterized by the presence of an acrylate group, which contains a carbon-carbon double bond, and a polyethylene glycol (PEG) chain terminated with a t-butyl ester group. This compound is commonly used in the synthesis of polymers and other organic compounds due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acrylate-PEG3-t-butyl ester typically involves the esterification of acrylic acid with a PEG chain that has a t-butyl ester end group. One common method includes the use of boron trifluoride etherate as a catalyst, which is adsorbed on anhydrous magnesium sulfate. This method is efficient and safe, providing good yields of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Acrylate-PEG3-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acrylate-PEG3-t-butyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acrylate-PEG3-t-butyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, through physical and chemical interactions. The PEG chain provides hydrophilicity and biocompatibility, making the compound suitable for biomedical applications .

Comparison with Similar Compounds

Uniqueness: Acrylate-PEG3-t-butyl ester stands out due to its combination of an acrylate group and a PEG chain with a t-butyl ester end group. This unique structure imparts both hydrophilicity and hydrophobicity, making it versatile for various applications. The PEG chain enhances biocompatibility, while the acrylate group allows for easy polymerization and modification .

Biological Activity

Acrylate-PEG3-t-butyl ester is a synthetic compound characterized by its unique combination of functional groups, which confer various biological activities and applications. This article delves into its biological activity, synthesis, and potential applications in biomedical fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is composed of three main components:

  • Acrylate Group : A reactive vinyl group that can participate in polymerization and crosslinking reactions.
  • PEG3 (Polyethylene Glycol) : A hydrophilic spacer that enhances solubility and biocompatibility.
  • t-butyl Ester : A protective group that stabilizes the compound and can be hydrolyzed to release active species.

The chemical formula for this compound is C14H24O6C_{14}H_{24}O_{6} .

Biological Activity

The biological activity of this compound primarily stems from its ability to form polymers and its interaction with biological molecules. Here are key aspects of its activity:

  • Polymerization Potential :
    • The acrylate group allows for the formation of hydrogels and other polymeric structures, which can be used for drug delivery systems. These systems can encapsulate therapeutic agents, enhancing their stability and bioavailability.
  • Biocompatibility :
    • The PEG component contributes to the biocompatibility of the compound, making it suitable for use in biological environments. Studies have shown that PEGylated compounds generally exhibit reduced immunogenicity and prolonged circulation time in vivo .
  • Drug Delivery Applications :
    • Acrylate-based polymers have been explored for their ability to deliver nucleic acids such as RNA interference (RNAi) molecules. Research indicates that these polymers can effectively transport RNAi polynucleotides into cells, facilitating sequence-specific gene silencing .

Case Study 1: RNAi Delivery

A study demonstrated the use of acrylate-based polymers for the delivery of RNAi molecules in vivo. The results indicated successful cellular uptake and subsequent gene silencing, highlighting the potential of this compound in therapeutic applications targeting genetic diseases .

Case Study 2: Hydrogel Formation

In another research effort, this compound was utilized to create hydrogels that exhibited tunable mechanical properties. These hydrogels were tested for their ability to support cell growth, showing promise for tissue engineering applications due to their favorable interactions with cells .

Research Findings

StudyFindings
Jiang et al. (2020)Demonstrated the synthesis of polyelectrolyte multilayers incorporating PEG-based copolymers, enhancing water retention and stability under varying pH conditions .
Rozema et al. (2003)Highlighted the effectiveness of acrylate polymers in delivering RNAi molecules, emphasizing their membrane-active properties .
PubChem DataConfirmed the solubility and stability profile of this compound in aqueous environments, supporting its use in drug formulations .

Properties

IUPAC Name

tert-butyl 3-[2-(2-prop-2-enoyloxyethoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-5-12(15)19-11-10-18-9-8-17-7-6-13(16)20-14(2,3)4/h5H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVPBBXBXYFQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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